molecular formula C17H13ClN2O4S B11680083 5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11680083
M. Wt: 376.8 g/mol
InChI Key: CGVBZLZDFJIJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl sulfanyl derivative, which is then reacted with a furan derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a pyrimidine trione derivative to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for further drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties can be leveraged in various applications, such as coatings or polymers.

Mechanism of Action

The mechanism of action of 5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-({5-[(4-bromophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of 5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C17H13ClN2O4S

Molecular Weight

376.8 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H13ClN2O4S/c1-19-15(21)13(16(22)20(2)17(19)23)9-11-5-8-14(24-11)25-12-6-3-10(18)4-7-12/h3-9H,1-2H3

InChI Key

CGVBZLZDFJIJJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.